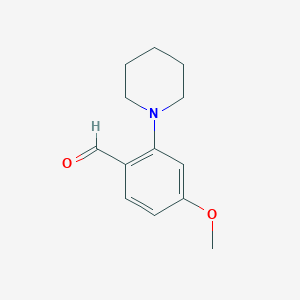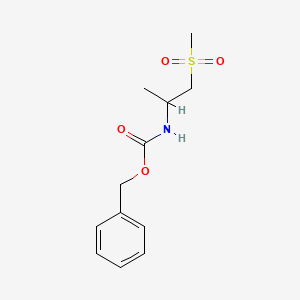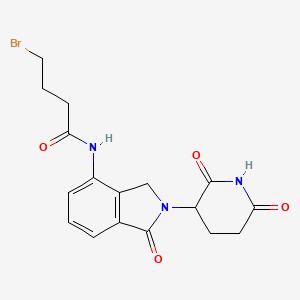![molecular formula C15H16FN B14775875 1-(5'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14775875.png)
1-(5'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound that belongs to the class of amines It features a biphenyl structure with a fluorine atom and a methyl group attached to one of the phenyl rings, and an ethanamine group attached to the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoro-2-methylbiphenyl with ethanamine under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1-(5’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine may involve large-scale batch reactors or continuous flow reactors. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound from any by-products.
Chemical Reactions Analysis
Types of Reactions
1-(5’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
1-(5’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-(5’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The presence of the fluorine atom can enhance its binding affinity and selectivity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-2-methylbenzene: A simpler analog with a single phenyl ring.
2-Fluorotoluene: Another analog with a fluorine and methyl group on a single phenyl ring.
1-(5-Fluoro-2-methylphenyl)ethanamine: A closely related compound with a similar structure.
Uniqueness
1-(5’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine is unique due to its biphenyl structure, which provides additional steric and electronic properties compared to simpler analogs. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C15H16FN |
|---|---|
Molecular Weight |
229.29 g/mol |
IUPAC Name |
1-[4-(5-fluoro-2-methylphenyl)phenyl]ethanamine |
InChI |
InChI=1S/C15H16FN/c1-10-3-8-14(16)9-15(10)13-6-4-12(5-7-13)11(2)17/h3-9,11H,17H2,1-2H3 |
InChI Key |
CMARJFXAHRXYOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC=C(C=C2)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


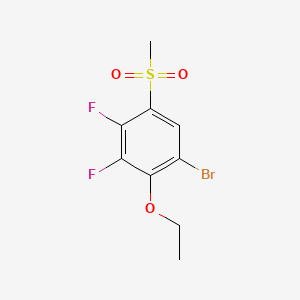

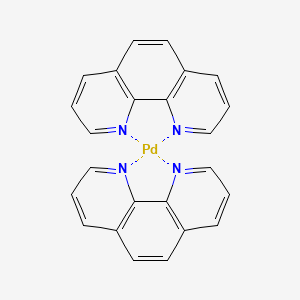
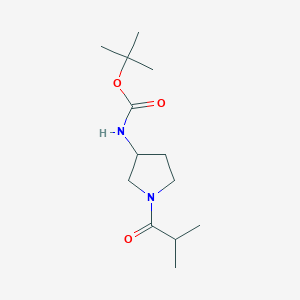
![8,11,14,17,20,23-Hexaoxapentacyclo[22.5.2.24,7.01,5.027,30]tritriaconta-4,6,24(31),25,27(30),32-hexaene](/img/structure/B14775819.png)
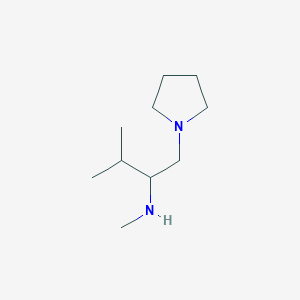
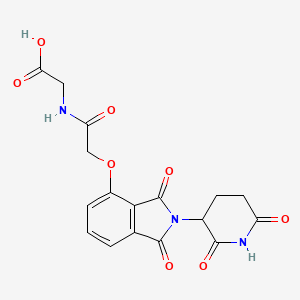
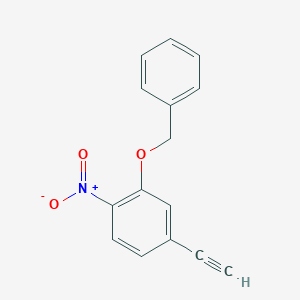
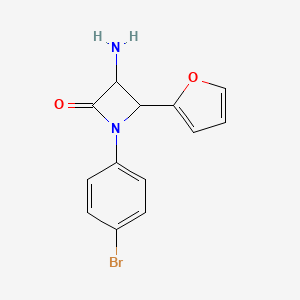
![2-[1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-yl]acetic acid](/img/structure/B14775851.png)

